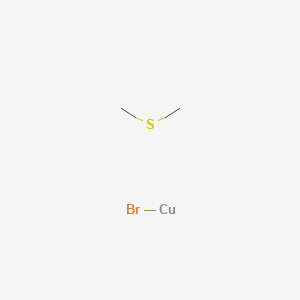
Copper(I) bromide-dimethyl sulfide
Overview
Description
Bromo(thiobis(methane))copper, also known as copper(I) bromide-dimethyl sulfide complex, is an organometallic compound with the chemical formula C2H6BrCuS. It is a crystalline powder that can appear in pale brown or pale green colors. This compound is sensitive to moisture and air, and it decomposes when exposed to water .
Mechanism of Action
Target of Action
Copper(I) bromide-dimethyl sulfide, also known as Bromo(thiobis(methane))copper, is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds, particularly fullerenes and azoles .
Mode of Action
The compound interacts with its targets through a catalytic process. In the presence of this compound, Grignard reagents (alkyl, alkenyl, aryl) can be added to fullerenes . It is also involved in the copper-catalyzed direct alkynylation of azoles with 1,1-dibromo-1-alkenes as electrophiles .
Biochemical Pathways
The addition of Grignard reagents to fullerenes results in the formation of new organic groups. This process adds 5 organic groups to [60]fullerene and 3 groups to [70]fullerene . The direct alkynylation of azoles provides a straightforward entry to various organic compounds .
Pharmacokinetics
It’s worth noting that the compound is insoluble in most solvents due to its polymeric structure .
Result of Action
The result of the catalytic action of this compound is the formation of new organic compounds. For example, it enables the addition of multiple organic groups to fullerenes and the synthesis of various organic compounds through the direct alkynylation of azoles .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is sensitive to air, as the copper(I) ion can easily oxidize . Moreover, it is moisture sensitive and should be stored under dry conditions . The compound’s efficacy as a catalyst can also be affected by the presence of other substances in the reaction mixture .
Preparation Methods
Bromo(thiobis(methane))copper can be synthesized through two primary methods:
Chemical Reactions Analysis
Bromo(thiobis(methane))copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of copper(II) species.
Reduction: It can be reduced back to metallic copper under reducing conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halide salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bromo(thiobis(methane))copper has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis reactions, including etherification and olefin polymerization.
Material Science: The compound is used in the development of new materials with unique properties.
Chemical Synthesis: It serves as a reagent in various chemical synthesis processes, aiding in the formation of complex organic molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Bromo(thiobis(methane))copper can be compared with other copper(I) complexes, such as:
Copper(I) chloride-dimethyl sulfide complex: Similar in structure but contains chloride instead of bromide.
Copper(I) iodide-dimethyl sulfide complex: Contains iodide instead of bromide, leading to different reactivity and properties.
Copper(I) thiocyanate-dimethyl sulfide complex: Contains thiocyanate, which affects its reactivity and applications.
These similar compounds highlight the unique properties of bromo(thiobis(methane))copper, particularly its reactivity and applications in various fields.
Properties
IUPAC Name |
bromocopper;methylsulfanylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHQVHHXPFUNSP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC.[Cu]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrCuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203133 | |
| Record name | Bromo(thiobis(methane))copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or light green crystals with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | Bromo(thiobis(methane))copper | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
54678-23-8 | |
| Record name | Bromo[1,1′-thiobis[methane]]copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54678-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromo(thiobis(methane))copper | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054678238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromo(thiobis(methane))copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo[thiobis[methane]]copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)



![5-Methyl-5,7-dihydroimidazo[4',5':4,5]benzo[1,2-d][1,2,3]triazol-6(1H)-one](/img/structure/B51437.png)








